2-Bromo-8-iododibenzofuran
Overview
Description
2-Bromo-8-iododibenzofuran: is an organic compound with the molecular formula C12H6BrIO It is a derivative of dibenzofuran, where two hydrogen atoms are substituted by bromine and iodine atoms at the 2nd and 8th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-8-iododibenzofuran can be synthesized through several methods. One common approach involves the bromination and iodination of dibenzofuran. For instance, dibenzofuran can be brominated using bromine in acetic acid at elevated temperatures (around 50-66°C) for 16 hours . The resulting brominated product is then iodinated using iodine and a suitable oxidizing agent under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-iododibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or functionalized dibenzofuran derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
2-Bromo-8-iododibenzofuran has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Environmental Chemistry: It is studied for its role in the degradation and transformation of environmental pollutants.
Mechanism of Action
The mechanism of action of 2-Bromo-8-iododibenzofuran depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In materials science, its unique electronic properties contribute to the performance of organic semiconductors. The molecular targets and pathways involved vary based on the specific reactions and applications being studied.
Comparison with Similar Compounds
2-Bromodibenzofuran: Similar structure but lacks the iodine atom.
2-Iododibenzofuran: Similar structure but lacks the bromine atom.
Dibenzofuran: The parent compound without any halogen substitutions.
Uniqueness: 2-Bromo-8-iododibenzofuran is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and properties. This dual halogenation allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts.
Properties
IUPAC Name |
2-bromo-8-iododibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrIO/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVNDQRPHHDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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